molecular formula C15H15FO3S B3433669 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate CAS No. 50562-02-2

2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate

Cat. No. B3433669
CAS RN: 50562-02-2
M. Wt: 294.3 g/mol
InChI Key: VYTFNVGKANGTGU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate is a compound with a wide range of applications in scientific research. It is a member of the sulfonate family of compounds, and its structure consists of a benzene ring with a sulfonate group attached to the 4-position of the ring, and a fluorophenyl group attached to the 2-position. This compound has been used in a variety of scientific studies, including biochemical and physiological research, as well as for synthesis methods.

Scientific Research Applications

2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate has been used in a variety of scientific studies. It has been used as a reagent in organic synthesis and as a catalyst in chemical reactions. It has also been used as a fluorescent probe in biochemical and physiological studies. In addition, it has been used in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules.

Mechanism of Action

2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate acts as a fluorescent probe in biochemical and physiological studies. When exposed to light, the compound absorbs light, then emits light at a different wavelength. This allows researchers to track the movement of the compound in a biological system, as well as its interactions with other molecules.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as the interactions between proteins and other molecules. It has also been used to study the effects of drugs on the body, as well as the effects of environmental toxins.

Advantages and Limitations for Lab Experiments

2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, it is not as stable as some other compounds, and its fluorescence can be affected by environmental factors.

Future Directions

There are several potential future directions for the use of 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate in scientific research. The compound could be used in the development of new fluorescent probes for biochemical and physiological studies. It could also be used in the synthesis of new pharmaceuticals or other biologically active molecules. In addition, it could be used in the development of new catalysts for chemical reactions. Finally, it could be used to study the effects of environmental toxins on the body.

properties

IUPAC Name

2-(4-fluorophenyl)ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3S/c1-12-2-8-15(9-3-12)20(17,18)19-11-10-13-4-6-14(16)7-5-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTFNVGKANGTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203794
Record name Benzeneethanol, 4-fluoro-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50562-02-2
Record name Benzeneethanol, 4-fluoro-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50562-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 4-fluoro-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(4-fluorophenyl)ethanol(10.0 g, 71.3 mmol) in pyridine (100 mL) was stirred at −5° C. and treated with 4-toluenesulfonyl chloride (14.95 g, 78.4 mmol). After 3 hours, water (10 mL) was added slowly, followed by dilution with ice water and extraction with chloroform. The organic phase was washed with cold 0.5 M aqueous sulfuric acid, then with water, then with saturated aqueous sodium chloride, and was dried over sodium sulfate. Concentration under vacuum provided a pale orange oil containing residual pyridine. Further concentration under vacuum provided an oil (17.74 g) containing about 10% by weight of residual alcohol. A portion was purified by flash chromatography, eluting with 20% ethyl acetate in hexane, to provide a colorless oil. 1H NMR (300 MHz, CDCl3) δ7.70 (d, J=8 Hz, 2H), 7.30 (d, J=8 Hz, 2H), 7.07 (m, 2H), 6.94 (t, J=9 Hz, 2H), 4.20 (t, J=7 Hz, 2H), 2.94 (t, J=7 Hz, 2H), 2.45 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.95 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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